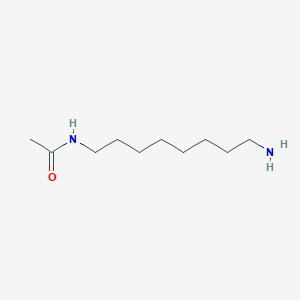
N-(8-aminooctyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-aminooctyl)acetamide: is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide, where an amino group is attached to an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-aminooctyl)acetamide typically involves the reaction of 8-aminooctylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{8-aminooctylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(8-aminooctyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(8-aminooctyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(8-aminooctyl)acetamide involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
N-acetylspermidine: Similar structure but with a spermidine backbone.
N-acetylputrescine: Similar structure but with a putrescine backbone.
N-acetylcadaverine: Similar structure but with a cadaverine backbone.
Uniqueness: N-(8-aminooctyl)acetamide is unique due to its specific octyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(8-aminooctyl)acetamide is a compound of interest in the field of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a long alkyl chain, which enhances its lipophilicity and potential interactions with cell membranes. The amino group at the 8-position allows for various chemical modifications, making it a versatile compound for research and therapeutic applications.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Retinoic Acid Biosynthesis : This compound has been shown to inhibit the conversion of retinol to retinoic acid in murine testis, suggesting a role in developmental biology and potential implications for reproductive health.
- Gene Regulation : Studies demonstrate that this compound can down-regulate sex-related genes in zebrafish, indicating its influence on endocrine pathways and gene expression regulation.
Biological Activity Summary Table
Case Study 1: Developmental Biology Implications
A study conducted on neonatal and adult murine models revealed that this compound significantly inhibited the biosynthesis of retinoic acid. This inhibition was linked to alterations in gene expression related to developmental processes. The findings suggest that this compound could be used to explore the roles of retinoic acid in embryonic development and reproductive health.
Case Study 2: Endocrine Disruption in Zebrafish
In experiments involving zebrafish, exposure to this compound resulted in the down-regulation of several genes associated with sexual differentiation. This study highlights the potential endocrine-disrupting effects of the compound, raising concerns about its environmental impact and implications for aquatic life.
Research Findings
Recent studies have focused on the interaction profiles of this compound with various biological targets:
- Polyamine Deacetylase (PDAC) : The compound serves as a substrate for PDAC, exhibiting significant catalytic activity. However, it lacks the secondary amino group present in optimal substrates like N-8-acetylspermidine, which affects its efficiency compared to other polyamines .
- Binding Affinity : Interaction studies suggest that this compound may bind to proteins involved in retinoic acid signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
CAS No. |
113850-87-6 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N-(8-aminooctyl)acetamide |
InChI |
InChI=1S/C10H22N2O/c1-10(13)12-9-7-5-3-2-4-6-8-11/h2-9,11H2,1H3,(H,12,13) |
InChI Key |
GWPUBAZPNRZCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















